molecular formula C7H8N4O B2762138 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one CAS No. 1249203-09-5

1-(2-Azidoethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2762138
CAS No.: 1249203-09-5
M. Wt: 164.168
InChI Key: ULIAXQXOOBWUDY-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features an azido group attached to an ethyl chain, which is connected to a dihydropyridinone ring. The presence of the azido group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of heterocyclic compounds and in click chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method starts with the halogenation of 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one, followed by the substitution reaction with sodium azide to introduce the azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process, especially given the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in click reactions.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for reducing azides to amines.

    Substitution Reactions: Various nucleophiles, such as amines or thiols, can be used to replace the azido group.

Major Products

    Triazoles: Formed via click reactions.

    Amines: Resulting from the reduction of the azido group.

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

1-(2-Azidoethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes cycloaddition with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for various applications. The azido group can also be reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

1-(2-Azidoethyl)-1,2-dihydropyridin-2-one can be compared with other azidoethyl derivatives, such as:

The uniqueness of this compound lies in its dihydropyridinone ring, which imparts specific chemical properties and reactivity that are different from other azidoethyl derivatives.

Properties

IUPAC Name

1-(2-azidoethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-10-9-4-6-11-5-2-1-3-7(11)12/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIAXQXOOBWUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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